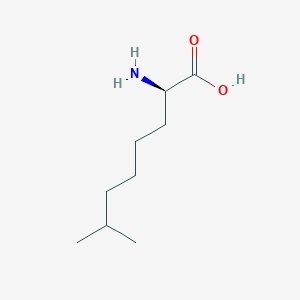

(R)-2-Amino-7-methyloctanoic acid

Description

Context within Non-Proteinogenic Amino Acids and Unnatural Amino Acid Research

(R)-2-Amino-7-methyloctanoic acid is classified as a non-proteinogenic amino acid (NPAA). Unlike the 20 standard proteinogenic amino acids that are genetically coded for protein synthesis, NPAAs are not naturally incorporated into proteins during translation. The study of NPAAs, both naturally occurring and synthetic, has become a significant tool in the development of peptide-based drug candidates. nih.gov

The introduction of NPAAs into a peptide sequence can fundamentally alter its properties. nih.gov While peptides made solely of natural amino acids can be effective, many exhibit poor stability under biological conditions. nih.gov NPAAs are used to overcome these limitations, enhancing characteristics like lipophilicity and metabolic stability, which can improve bioavailability. nih.gov Hundreds of NPAAs are synthesized by bacteria and fungi for incorporation into non-ribosomal peptides (NRPs), many of which have led to important pharmaceuticals, including antibiotics and immunosuppressants. nih.gov The use of unnatural amino acids provides a route to novel peptide structures, and reliable methods for their synthesis on a large scale are highly desirable for research and development. orgsyn.org

Stereochemical Significance in Chemical Biology and Organic Synthesis

The "(R)" designation in this compound refers to the specific stereochemistry at the alpha-carbon (the second carbon), which is a chiral center. This precise three-dimensional arrangement is crucial in the fields of chemical biology and organic synthesis.

In chemical biology, stereochemistry dictates how a molecule interacts with biological systems, such as enzymes and receptors, which are themselves chiral. Research has shown that esters derived from 2-amino-7-methyloctanoic acid show a distinct preference for certain configurations during enzymatic reactions. smolecule.com This stereochemical preference is vital for understanding enzyme interactions and designing specific enzyme inhibitors or substrates. smolecule.com

In organic synthesis, unnatural amino acids like this compound serve as valuable chiral building blocks. smolecule.com They are used in the synthesis of complex, biologically active molecules. smolecule.com The development of methods to create organometallic reagents from amino acid derivatives has provided a simple route to a large number of non-natural amino acids, further expanding their utility in creating novel chemical entities. orgsyn.org Unsaturated amino acid esters, in particular, are versatile starting materials for synthesizing constrained peptides and peptide mimics, which are important in drug discovery. orgsyn.org

Overview of Current and Future Research Trajectories

Current research on this compound and related compounds is focused on leveraging their unique structural features for practical applications. The compound is being explored as a foundational component for synthesizing new bioactive molecules in the pharmaceutical sector. smolecule.com In biochemical research, it is used to probe enzyme mechanisms and metabolic pathways. smolecule.com

Future research is expected to expand on these themes. A key trajectory involves the development of more efficient and stereoselective synthetic methods, including biocatalytic procedures, to produce this and other NPAAs with high purity. smolecule.com Researchers are also likely to continue exploring its incorporation into peptide-based therapeutics to create drugs with improved pharmacokinetic profiles. As our understanding of the role of specific molecular shapes in biological processes deepens, the demand for precisely structured building blocks like this compound is set to grow, paving the way for its use in creating novel materials and medicines.

Table of Chemical Properties: this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO2 nih.gov |

| Molecular Weight | 173.25 g/mol nih.gov |

| IUPAC Name | 2-amino-7-methyloctanoic acid nih.gov |

| CAS Number | 56649-57-1 nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-(4-pentenyl)alanine |

| (R)-2-(7-octenyl)alanine |

| N-(tert-Butoxycarbonyl)-L-serine methyl ester |

| N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester |

| N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester |

| Methyl 4-iodobenzoate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tri-o-tolylphosphine |

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(2R)-2-amino-7-methyloctanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

XFGWQYYDOWONQJ-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)CCCC[C@H](C(=O)O)N |

Canonical SMILES |

CC(C)CCCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Amino 7 Methyloctanoic Acid

Asymmetric Chemical Synthetic Routes

The asymmetric synthesis of (R)-2-Amino-7-methyloctanoic acid is crucial for obtaining the desired enantiomer for specific applications. Various strategies have been developed to achieve high enantioselectivity.

Chiral Catalyst-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the synthesis of α-amino acids, this often involves the hydrogenation of an unsaturated precursor, such as an α-enamido ester or a related derivative, using a chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose. acs.org The mechanism involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen, leading to the formation of the desired enantiomer of the amino acid derivative. The choice of chiral ligand is critical for achieving high enantiomeric excess (ee).

Diastereoselective Synthesis Strategies for Enantiopure Access

Diastereoselective synthesis provides an alternative route to enantiomerically pure compounds. This approach involves coupling a chiral auxiliary to a prochiral substrate to create a diastereomeric intermediate. Subsequent reactions are then directed by the stereocenter of the auxiliary. For instance, a chiral nickel(II) complex derived from a Schiff base of glycine (B1666218) and a chiral auxiliary like (S)-N-benzylproline can be alkylated. scispace.com The steric hindrance provided by the chiral ligand directs the incoming alkyl group to a specific face of the molecule, resulting in a high diastereomeric excess. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched α-amino acid. scispace.commdpi.com Another strategy involves the conjugate addition of a lithium amide to an N-acryloyl derivative of a chiral oxazolidinone, followed by diastereoselective protonation or alkylation to furnish the desired (R)- or (S)-2-alkyl-3-aminopropanoic acids. rsc.org

Photoredox-Mediated Carbon-Oxygen Bond Activation Approaches

Visible light photoredox catalysis has emerged as a potent method for generating radical intermediates under mild conditions. nih.gov This strategy can be applied to the synthesis of α-amino acids through the decarboxylative functionalization of N-Boc protected amino acids. In this process, a photocatalyst, upon excitation by visible light, facilitates the single-electron oxidation of a carboxylate, leading to the extrusion of CO2 and the formation of an α-amino radical. nih.govnih.gov This radical can then be trapped by a suitable acceptor to form a new carbon-carbon or carbon-heteroatom bond. While not yet specifically detailed for this compound, this methodology offers a modern and versatile approach for the synthesis of diverse amino acid derivatives. nih.gov

Grignard Reaction-Based Synthetic Pathways

Grignard reagents are strong nucleophiles and bases that are widely used in organic synthesis to form carbon-carbon bonds. masterorganicchemistry.com A common pathway to α-amino acids using Grignard reagents involves their reaction with an appropriate electrophile. For instance, a Grignard reagent can react with an imine derived from a glyoxylic acid ester. However, controlling the stereoselectivity of this addition to produce a specific enantiomer of the amino acid can be challenging without the use of a chiral auxiliary or catalyst. Another approach involves the addition of a Grignard reagent to a derivative where the amino group is part of a chiral directing group. Grignard reagents are known to react with aldehydes and ketones to form alcohols, and with carbon dioxide to yield carboxylic acids after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.

Enzymatic Methods for Enantioselective Production

Enzymatic methods are increasingly employed for the industrial production of enantiomerically pure amino acids. smolecule.com One common strategy is the kinetic resolution of a racemic mixture of the amino acid or a precursor. For example, lipases can be used for the enantioselective esterification or hydrolysis of a racemic amino acid ester. smolecule.com In such a process, the enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer or the enantiomerically pure product. Another powerful biocatalytic method involves the use of transaminases, which can catalyze the asymmetric synthesis of an amino acid from a keto acid precursor. By selecting an appropriate enzyme and amine donor, the desired (R)- or (S)-amino acid can be produced with high enantiomeric excess. Ketoreductases are also utilized in biocatalytic processes for the enantiospecific reduction of racemic aldehydes, which can be precursors to chiral intermediates. acs.org

| Method | Key Reagents/Catalysts | General Principle |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes | Stereoselective addition of hydrogen to an unsaturated precursor. |

| Diastereoselective Synthesis | Chiral auxiliaries (e.g., derived from proline or oxazolidinones) | Use of a chiral directing group to control the stereochemical outcome of a reaction. |

| Photoredox Catalysis | Visible light photocatalysts (e.g., Iridium or Ruthenium complexes) | Generation of α-amino radicals via decarboxylation for subsequent functionalization. |

| Grignard Reaction | Organomagnesium halides (Grignard reagents) | Nucleophilic addition to an electrophilic precursor to form a C-C bond. |

| Enzymatic Resolution/Synthesis | Enzymes (e.g., lipases, transaminases, ketoreductases) | Exploitation of enzyme stereoselectivity to resolve a racemate or synthesize a specific enantiomer. |

Engineered Biosynthetic Pathways for Non-Proteinogenic Amino Acids

The construction of novel biosynthetic pathways within microbial hosts is a cornerstone of modern biotechnology. This approach typically involves the introduction of heterologous genes or the modification of existing metabolic networks to channel cellular resources towards the production of a target molecule. For the synthesis of this compound, a plausible strategy would involve the engineering of a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to express a suite of enzymes capable of assembling the carbon skeleton and introducing the chiral amine group.

Key to this approach is the identification and implementation of suitable enzymes. For instance, the reductive amination of a corresponding α-keto acid precursor is a common and effective method for producing chiral amino acids. nih.gov This would necessitate an engineered pathway to first synthesize 7-methyl-2-oxooctanoic acid. This precursor could potentially be derived from intermediates of the branched-chain amino acid biosynthesis pathways (e.g., for leucine (B10760876) or valine) through the action of engineered enzymes with altered substrate specificities.

The enzymatic arsenal (B13267) for such a pathway could include:

Keto-acid decarboxylases and synthases: To construct the carbon backbone.

Dehydrogenases: To introduce or modify functional groups.

Transaminases or amino acid dehydrogenases: To install the amine group with high stereoselectivity. nih.govrsc.org

The development of a practical biocatalytic process often involves the use of whole-cell biocatalysts, which can regenerate necessary cofactors like NADH or NADPH in situ, thus improving process efficiency and reducing costs. nih.gov

Table 1: Key Enzyme Classes in Engineered Biosynthesis of Non-Proteinogenic Amino Acids

| Enzyme Class | Function in Amino Acid Synthesis | Potential Application for this compound |

| Amino Acid Dehydrogenases | Reductive amination of α-keto acids to form L- or D-amino acids. | Stereoselective amination of 7-methyl-2-oxooctanoic acid to yield the (R)-enantiomer. |

| Transaminases (Aminotransferases) | Transfer of an amino group from a donor molecule to a keto acid. | Asymmetric synthesis of the target amino acid from its corresponding keto acid. |

| Ene-reductases | Asymmetric reduction of C=C bonds. | Potential role in the synthesis of the chiral backbone from an unsaturated precursor. |

| Cytochrome P450 Monooxygenases | Hydroxylation of unactivated C-H bonds. | Could be engineered to introduce functionality at a specific position of a fatty acid precursor. |

Emerging Synthetic Paradigms

Beyond traditional organic synthesis and biocatalysis, new paradigms are emerging that promise more efficient and versatile routes to complex chiral molecules. These methods often leverage novel catalytic systems and strategic disconnections to streamline synthetic sequences.

Electrocatalytic Cross-Coupling Methodologies

Electrosynthesis is experiencing a renaissance in organic chemistry, offering a green and powerful alternative to conventional redox reactions. A particularly promising development is the use of electrocatalytic cross-coupling reactions for the synthesis of unnatural amino acids. nsf.govmdpi.com A recently developed protocol utilizing a dual Ni/Ag catalytic system for the decarboxylative cross-coupling of amino acid-derived redox-active esters with organohalides presents a compelling strategy for accessing a wide range of non-proteinogenic amino acids. nsf.gov

This methodology could be adapted for the synthesis of this compound by utilizing a suitable protected (R)-aspartic acid or (R)-glutamic acid derivative as the starting material. The carboxylic acid side chain would be converted into a redox-active ester, which would then undergo electrocatalytic decarboxylative coupling with an appropriate isohexyl halide (e.g., 1-bromo-4-methylpentane) to construct the desired carbon skeleton. The inherent chirality of the starting amino acid is retained throughout the process, ensuring the stereochemical integrity of the final product.

Table 2: Electrocatalytic Cross-Coupling for Unnatural Amino Acid Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

| Catalytic System | Typically involves a nickel catalyst and a silver co-catalyst or a chiral ligand. nsf.gov | Enables the crucial C-C bond formation. |

| Starting Materials | Protected natural amino acids (e.g., aspartic acid, glutamic acid) and organohalides. nsf.gov | (R)-aspartic or (R)-glutamic acid derivative and an isohexyl halide would be required. |

| Key Transformation | Decarboxylative cross-coupling of a redox-active ester. nsf.gov | Forms the C5-C6 bond of the target molecule. |

| Stereocontrol | Retention of stereochemistry from the chiral starting material. nsf.gov | Ensures the desired (R)-configuration. |

Leveraging Native Functionality of Readily Available Amino Acid Precursors

A key advantage of modern synthetic strategies is the ability to utilize the inherent functionality of abundant and inexpensive starting materials. nsf.gov Natural amino acids, such as glutamic acid and aspartic acid, are ideal chiral pool starting materials. Their native carboxylic acid and amino groups provide handles for a variety of chemical transformations, including the aforementioned electrocatalytic cross-couplings.

For the synthesis of this compound, one could envision a synthetic route starting from (R)-glutamic acid. The γ-carboxylic acid could be selectively reduced and converted to a leaving group, followed by displacement with an appropriate organometallic reagent to introduce the isobutyl group. Alternatively, as described in the electrocatalytic approach, the γ-carboxylic acid can be used in a decarboxylative coupling reaction. This strategy minimizes the need for protecting groups and lengthy synthetic sequences, leading to a more atom- and step-economical process.

Strategies for Research Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to a larger, more practical scale presents a unique set of challenges. Process optimization is crucial to ensure efficiency, safety, and cost-effectiveness.

For biocatalytic routes, scale-up involves moving from shake flasks to instrumented bioreactors. Key parameters to optimize include:

Media composition: To maximize cell growth and enzyme expression.

Inducer concentration: To control the timing and level of protein production.

Process parameters: Such as pH, temperature, and dissolved oxygen, which directly impact enzyme activity and stability.

Downstream processing: Developing efficient methods for product isolation and purification. acs.org

In the case of chemical syntheses, such as the electrocatalytic cross-coupling, scale-up requires careful consideration of:

Reactor design: Transitioning from a standard laboratory electrochemical cell to a larger, potentially continuous flow reactor.

Electrode materials and surface area: To maintain efficient electron transfer at a larger scale.

Heat and mass transfer: Ensuring uniform reaction conditions throughout the reactor.

Reagent addition and product removal: Developing robust and safe procedures for handling larger quantities of chemicals.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically optimize multiple reaction parameters simultaneously, leading to a more robust and efficient process. acs.org

Derivatization and Analog Development of R 2 Amino 7 Methyloctanoic Acid

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of (R)-2-amino-7-methyloctanoic acid involves the chemical modification of its core structure. These modifications can be targeted at the amino and carboxylic acid groups or the aliphatic side chain, leading to a diverse range of new chemical entities with tailored properties.

The amino and carboxylic acid groups of this compound are primary sites for chemical modification. These transformations are fundamental for creating derivatives with altered polarity, reactivity, and for preparing the amino acid for incorporation into peptide chains.

The amino group can be protected using various protecting groups, a common practice in peptide synthesis to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). Furthermore, the amino group can be N-methylated, a modification known to enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. nih.govrsc.org N-formylation is another possible modification. rsc.org

The carboxylic acid group can be converted into a variety of functional groups. Esterification, for instance, can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. The carboxylic acid can also be activated for amide bond formation, a crucial step in peptide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used for this purpose. youtube.com Conversion to an acyl chloride using reagents such as thionyl chloride provides a highly reactive intermediate for the synthesis of amides and esters.

Table 1: Examples of Modifications at the Amino and Carboxylic Acid Groups

| Functional Group | Modification Reaction | Reagents | Resulting Derivative |

| Amino Group | N-Protection | Boc-anhydride or Fmoc-succinimide | N-Boc or N-Fmoc-(R)-2-amino-7-methyloctanoic acid |

| Amino Group | N-Methylation | Dimethyl carbonate and acid | (R)-2-(Methylamino)-7-methyloctanoic acid |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | This compound ester |

| Carboxylic Acid | Amide Formation | Amine, DCC | (R)-2-Amino-7-methyloctanamide derivative |

| Carboxylic Acid | Acyl Chloride Formation | Thionyl chloride | (R)-2-Amino-7-methyloctanoyl chloride |

The iso-octyl side chain of this compound presents opportunities for the introduction of various functional groups to create analogs with diverse properties. While the aliphatic nature of the side chain makes it relatively unreactive, synthetic strategies can be employed to introduce unsaturation or other functionalities.

One approach to side-chain functionalization is the synthesis of analogs with modified backbones from the outset. For example, the synthesis of (R)-2-amino-2-methyloct-7-ynoic acid introduces an alkyne group at the terminus of the side chain. bldpharm.com This alkyne functionality can then serve as a handle for further chemical modifications, such as click chemistry reactions, to attach a wide array of molecules, including fluorescent dyes, polymers, or pharmacophores.

Another strategy involves the use of starting materials that already contain the desired functionality, which are then elaborated to form the final amino acid structure. This allows for the incorporation of a wide range of chemical groups into the side chain, leading to a library of analogs with systematically varied properties.

Integration into Peptide and Peptidomimetic Structures

The incorporation of this compound into peptide and peptidomimetic structures is a key area of its application. Its non-natural side chain can introduce unique structural and functional properties into the resulting molecules.

Solid-phase peptide synthesis (SPPS) is the most common method for incorporating amino acids into a growing peptide chain. beilstein-journals.orgnih.gov This technique involves the stepwise addition of amino acids to a peptide chain that is covalently attached to an insoluble solid support or resin. jabde.com

For the incorporation of this compound, it must first be appropriately protected, typically with an Fmoc group on the amine. The protected amino acid is then activated using a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and added to the resin-bound peptide, which has a free amino group. biosynth.com The process of deprotection of the newly added amino acid and coupling of the next one is repeated in a cyclical manner until the desired peptide sequence is synthesized. Finally, the completed peptide is cleaved from the resin.

Table 2: Key Steps in Solid-Phase Peptide Synthesis for Incorporating this compound

| Step | Description |

| 1. Resin Loading | The first amino acid of the peptide is attached to the solid support. |

| 2. Deprotection | The protecting group (e.g., Fmoc) on the N-terminus of the resin-bound amino acid is removed. |

| 3. Coupling | The protected this compound is activated and coupled to the free amino group on the resin. |

| 4. Capping | Any unreacted amino groups are blocked to prevent the formation of deletion sequences. |

| 5. Repetition | Steps 2-4 are repeated for each subsequent amino acid in the sequence. |

| 6. Cleavage | The final peptide is cleaved from the solid support and side-chain protecting groups are removed. |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.comnih.gov The incorporation of non-proteinogenic amino acids like this compound is a cornerstone of peptidomimetic design.

The bulky and hydrophobic iso-octyl side chain of this compound can be used to modulate the pharmacological properties of a peptide. It can influence how the peptidomimetic binds to its biological target by creating specific hydrophobic interactions. Furthermore, the non-natural structure of this amino acid can make the resulting peptidomimetic resistant to proteases, thereby prolonging its duration of action in a biological system.

The derivatization of this compound and its incorporation into peptides can lead to enhanced conformational stability. The steric bulk of the 7-methyloctyl side chain can restrict the rotational freedom of the peptide backbone, forcing it to adopt a more defined three-dimensional structure. This pre-organization can be beneficial for binding to a specific biological target.

Furthermore, modifications such as N-methylation can introduce additional conformational constraints and increase resistance to proteolytic enzymes. nih.gov By strategically placing this compound and its derivatives within a peptide sequence, it is possible to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

Conjugation Chemistry with Other Chemical Entities

The chemical structure of this compound, featuring both a primary amine and a carboxylic acid group, provides two reactive sites for conjugation. This dual functionality allows for the covalent attachment of a wide array of molecules, leading to the formation of amides, esters, and other derivatives. The conjugation process can be tailored to introduce specific functionalities, thereby modulating the physicochemical properties and biological interactions of the parent amino acid.

Amino Acid-Natural Compound Conjugation for Enhanced Properties

The conjugation of amino acids with natural compounds is a well-established strategy to enhance the therapeutic properties of the natural product. This approach can lead to improved water solubility, increased bioavailability, and targeted delivery. While specific examples of this compound conjugated with natural compounds are not extensively documented in publicly available literature, the general principles of such conjugations can be inferred from studies involving structurally similar amino acids.

The process typically involves the formation of an amide or ester bond between the amino acid and a suitable functional group on the natural compound. For instance, a natural product with a carboxylic acid group can be coupled with the amino group of this compound using standard peptide coupling reagents. Conversely, a hydroxyl or amino group on a natural product can be acylated by the carboxylic acid of the amino acid. The choice of linker, if any, and the specific conjugation chemistry would be dictated by the desired properties of the final conjugate.

Table 1: Potential Natural Compound Classes for Conjugation with this compound and Expected Property Enhancements

| Natural Compound Class | Potential Conjugation Site on Natural Compound | Expected Property Enhancement of Conjugate |

| Flavonoids | Phenolic hydroxyl groups | Increased water solubility, altered antioxidant activity |

| Terpenoids | Hydroxyl or carboxyl groups | Modified lipophilicity, potential for targeted delivery |

| Alkaloids | Amino or hydroxyl groups | Altered receptor binding affinity, modified bioavailability |

| Fatty Acids | Carboxyl group | Increased cell membrane permeability, enhanced metabolic stability |

Design of Amino Acid-Linked Chemical Probes

The development of chemical probes is a vital area of chemical biology, enabling the study and visualization of biological processes in living systems. Amino acids are often incorporated into the structure of chemical probes to facilitate cell uptake, improve target specificity, or act as a recognition motif. While the direct application of this compound in published chemical probes is not prominent, its structure lends itself to such designs.

A chemical probe typically consists of three key components: a reactive group for target interaction, a linker, and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety). This compound could serve as a versatile scaffold or linker in the assembly of such probes. Its amino and carboxyl groups allow for the orthogonal attachment of the reactive group and the reporter tag. The branched alkyl chain of the amino acid could also influence the spatial orientation and conformational flexibility of the probe, potentially impacting its target engagement.

Table 2: Hypothetical Design of this compound-Linked Chemical Probes

| Probe Component | Function | Potential Attachment Site on this compound | Example Moiety |

| Reactive Group | Covalently or non-covalently binds to the biological target. | Carboxyl group (via amide bond formation) | Electrophilic warhead (e.g., acrylamide, fluoromethyl ketone) |

| Linker | Provides spatial separation between the reactive group and the reporter tag. | The amino acid itself can act as a linker. | Polyethylene glycol (PEG) chain attached to the amino group |

| Reporter Tag | Enables detection and visualization of the probe-target complex. | Amino group (via amide or carbamate (B1207046) linkage) | Fluorescein, Rhodamine, Biotin |

Biochemical Roles and Metabolic Investigations of R 2 Amino 7 Methyloctanoic Acid

Role as a Building Block in Biosynthetic Pathways

There is currently a lack of specific research data on the integration of (R)-2-Amino-7-methyloctanoic acid into the biosynthesis of complex natural products or its function as a precursor in the synthesis of secondary metabolites. While it is plausible that this amino acid could serve as a building block for bioactive compounds, specific examples and the biosynthetic pathways involved have not been documented.

A related compound, DL-2-Aminooctanoic acid, has been identified as a secondary metabolite. This suggests that amino acids with similar carbon backbones can be involved in such metabolic processes. However, this does not provide direct evidence for the specific role of the (R)-isomer with a 7-methyl group.

Enzyme Interaction and Modulation Studies

Detailed investigations into the interaction of this compound with enzymes are not available in the current body of scientific literature. Consequently, there is no information on its effects on enzyme mechanisms, kinetics, or its potential to modulate enzyme activity and specificity. Furthermore, its influence on cellular signal transduction pathways remains an open area for future research.

Metabolic Flux and Pathway Analysis

The study of how this compound is processed and integrated within a biological system relies on sophisticated methods that can trace its path and quantify its flow through various metabolic networks.

Application of Isotopic Tracer Studies (e.g., ¹³C, ¹⁵N) in Metabolic Research

Isotopic tracer studies are a cornerstone of metabolic flux analysis (MFA), providing a way to follow atoms from a substrate through a series of biochemical reactions into end products. In the context of amino acid metabolism, stable isotopes like ¹³C and ¹⁵N are incorporated into precursor molecules. These labeled precursors are then introduced to a biological system, such as a cell culture. As the organism metabolizes the labeled compound, the isotopes become incorporated into downstream metabolites.

By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can measure the mass isotopomer distributions (MID) in key metabolites, such as protein-bound amino acids. nih.gov This data reveals the relative contributions of different pathways to the synthesis of the target molecule. For instance, a novel method known as comprehensive isotopic targeted mass spectrometry (CIT-MS) has been developed for reliable MFA with broad metabolite coverage, demonstrating the power of these approaches in understanding metabolic mechanisms in various biological processes. nih.gov While these techniques are broadly applicable, specific isotopic tracer studies detailing the metabolic fate of this compound are not extensively documented in current literature.

Fluxomics Approaches for Quantitative Metabolic Analysis

Fluxomics extends the principles of isotopic labeling to provide quantitative measurements of the rates (fluxes) of metabolic reactions within a biological system. This approach is critical for understanding how metabolic networks respond to genetic or environmental changes. Metabolic flux analysis based on stable-isotope labeling experiments is a tool of great significance for metabolic engineering and the study of human disease. nih.gov

Advanced fluxomics methods can be applied to compare metabolic states, such as in cancer cells versus healthy cells. For example, the CIT-MS method allows for the comparative metabolic flux analysis of over 300 identified metabolites across more than 35 significant metabolic pathways. nih.gov This technique offers high fidelity and accuracy, and it can be adapted to track the flux of various labeled tracers, including ¹³C and ¹⁵N, in any metabolite detectable by LC-MS/MS. nih.gov The application of such powerful fluxomics approaches would be essential to quantify the metabolic significance of this compound in any system where it is present.

Metabolomics Profiling for Pathway Alterations

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a functional snapshot of the cell's physiological state. It is a powerful hypothesis-generating tool used to identify metabolic pathways that are altered in response to disease, toxins, or genetic modifications. nih.gov By comparing the metabolomic profiles of different states, researchers can identify biomarkers and gain insights into the underlying biochemical mechanisms.

In a hypothetical study of this compound, metabolomics would be used to see how its introduction alters the levels of other related metabolites, suggesting which pathways it interacts with. The table below illustrates the types of metabolites that might be monitored in such a study.

Table 1: Illustrative Metabolites for Profiling

| Metabolite Class | Example Metabolites | Potential Pathway |

|---|---|---|

| Branched-Chain Amino Acids | Leucine (B10760876), Isoleucine, Valine | Amino Acid Metabolism |

| Fatty Acids | 7-Methyloctanoic acid, Octanoic acid | Fatty Acid Synthesis/Oxidation |

| Keto Acids | α-Ketoisocaproate, α-Keto-β-methylvalerate | Amino Acid Catabolism |

Research on Natural Occurrence and Biosynthetic Origins

Understanding where this compound comes from—whether it is a natural product of an organism or a synthetic compound—is fundamental to understanding its biological relevance.

Identification in Microbial and Other Biological Systems

The natural occurrence of this compound has not been widely reported in microbial or other biological systems based on available literature. However, the production of related unnatural fatty amino acids has been achieved using microbial enzymes. For example, (S)-2-aminooctanoic acid has been synthesized from 2-oxooctanoic acid using a transaminase enzyme from the bacterium Chromobacterium violaceum. nih.gov This demonstrates that biological systems possess enzymatic machinery capable of producing novel amino acids, suggesting that natural sources or engineered biosynthetic pathways for this compound could potentially be discovered or developed.

Elucidation of Proposed Biosynthetic Routes and Enzymes

Given the lack of documented natural sources, specific biosynthetic routes and the enzymes involved in the production of this compound remain unelucidated. The biosynthesis of a structurally related compound, biotin (B1667282), provides a model for how such pathways are investigated. The first step in biotin synthesis is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme that condenses a pimeloyl thioester with L-alanine. nih.gov The study of the BioF enzyme in different bacteria, such as Bacillus subtilis and Escherichia coli, has revealed subtle differences in substrate specificity, highlighting the diversity of biosynthetic strategies in nature. nih.gov

The elucidation of a potential biosynthetic pathway for this compound would likely involve searching for enzymes with homology to known amino-transferases, dehydrogenases, and enzymes involved in branched-chain fatty acid metabolism. The table below lists enzymes from the related biotin pathway as an example of the types of enzymes that would be central to such a discovery.

Table 2: Example of Enzymes in a Related Biosynthetic Pathway (Biotin)

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| 8-amino-7-oxononanoate synthase | BioF | Catalyzes the first step of biotin ring assembly. nih.gov |

Further research is necessary to discover the natural origins and biosynthetic pathways of this compound, which will be crucial for understanding its potential roles in biology.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-aminooctanoic acid |

| 2-oxooctanoic acid |

| 7-Methyloctanoic acid |

| 8-amino-7-oxononanoate |

| Acylcarnitine |

| Biotin |

| Isoleucine |

| Keto Acids |

| Leucine |

| L-alanine |

| Octanoic acid |

| Octanoylcarnitine |

| Pimeloyl thioester |

| Valine |

| α-Keto-β-methylvalerate |

Advanced Analytical and Characterization Methodologies in R 2 Amino 7 Methyloctanoic Acid Research

Spectroscopic Analysis Techniques

Spectroscopic methods provide profound insights into the molecular architecture and properties of (R)-2-Amino-7-methyloctanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the electronic environment of the hydrogen and carbon atoms. In ¹³C NMR spectra of amino acids, the carbon atoms resonate in predictable ranges, which facilitates their assignment. iupac.org For this compound, the different carbon atoms would be expected to appear in distinct chemical shift regions, confirming the connectivity of the octanoic acid backbone, the position of the amino group, and the terminal isopropyl group.

Beyond basic structural confirmation, advanced NMR methods are used to establish the absolute configuration. A powerful technique involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR. For instance, ³¹P NMR spectroscopy has been successfully used to determine the enantiomeric excess and absolute configuration of various α-amino acids by forming diastereomeric palladium(II) complexes. nih.gov The signals for each diastereomer appear at different chemical shifts, and for many amino acids, the signals corresponding to the L-isomer (related to the S-configuration) consistently appear as the outer doublets, while the D-isomer (related to the R-configuration) signals are the inner doublets. nih.gov This allows for both quantification of enantiomeric purity and assignment of the absolute configuration.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Rationale |

|---|---|---|

| C1 (Carboxyl) | 168–183 | Typical range for carboxyl carbons in amino acids. iupac.org |

| C2 (α-carbon) | 40–65 | Typical range for α-carbons bonded to an amino group. iupac.org |

| C3-C6 (Alkyl Chain) | 17–70 | Standard range for aliphatic carbons. iupac.org |

| C7 (CH) | 17–50 | Aliphatic carbon adjacent to methyl groups. iupac.org |

| C8, C9 (CH₃) | 17–50 | Terminal methyl groups on the isopropyl moiety. iupac.org |

Note: These are generalized ranges for amino acid carbons; actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. The technique provides a highly accurate mass-to-charge ratio (m/z), confirming the compound's identity. The exact monoisotopic mass of C₉H₁₉NO₂ is 173.1416 Da, a value readily verifiable by high-resolution mass spectrometry. nih.gov

For analyzing complex biological samples, MS is often coupled with liquid chromatography (LC) or ultra-high performance liquid chromatography (UHPLC). nih.gov LC-MS and UPLC-MS/MS are powerful hyphenated techniques that first separate the compound from a mixture and then provide mass data for identification and quantification. nih.gov UPLC, which uses columns with sub-two-micrometer particles, offers significantly higher resolution and shorter analysis times compared to conventional HPLC. nih.gov In the context of metabolite profiling, UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and selective quantification of amino metabolites, even at femtomole levels. nih.gov This is crucial for studies investigating the metabolic pathways or pharmacokinetic properties of this compound.

Table 2: Key Mass Spectrometry Data for 2-Amino-7-methyloctanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉NO₂ | PubChem |

| Molecular Weight | 173.25 g/mol | PubChem nih.gov |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected signals include:

A broad O-H stretching band from the carboxylic acid group.

N-H stretching bands from the primary amine group.

A strong C=O stretching band, characteristic of the carbonyl in the carboxylic acid.

C-H stretching and bending vibrations from the aliphatic backbone and terminal methyl groups.

These spectral fingerprints provide rapid confirmation of the compound's functional group composition and can be used to monitor chemical reactions or purity.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. As a chiral compound, this compound will produce a characteristic CD spectrum, while its enantiomer, (S)-2-Amino-7-methyloctanoic acid, will produce a spectrum that is an exact mirror image. This property makes CD an excellent tool for confirming the enantiomeric identity and assessing the enantiomeric purity of a sample.

Furthermore, CD is highly sensitive to the secondary structure and conformation of molecules. While a single amino acid does not have a secondary structure like a peptide, its CD spectrum can be influenced by its conformation in solution, which may change with factors like pH or solvent. Complementary methods for chiral analysis often involve derivatization with a chiral reagent followed by chromatographic or mass spectrometric separation to resolve the resulting diastereomers. nih.govnih.gov

Chromatographic Separation and Purification Methods

Chromatography is the primary method for the isolation, purification, and analytical quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of amino acids. Reversed-phase HPLC (RP-HPLC) is particularly common. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. sielc.com An acid modifier, like trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and ensure the ionization state of the amino and carboxyl groups is consistent. nih.gov

For chiral separations, a chiral stationary phase (CSP) can be employed, or the amino acid can be derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov Detection is commonly achieved using UV-Vis spectroscopy, or for higher sensitivity, the amino acid can be labeled with a fluorescent tag. nih.gov MPLC operates on similar principles to HPLC but at lower pressures, making it a suitable and scalable method for preparative purification to isolate larger quantities of the compound.

Table 3: Example HPLC Method Parameters for Amino Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18, 3-5 µm particle size |

| Mobile Phase | Solvents | A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA nih.govsielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | Mobile Phase Speed | 0.5 - 1.5 mL/min |

| Detection | Method of Analysis | UV at 210-220 nm or Fluorescence after derivatization nih.gov |

Enantioselective Separation Methodologies

The separation of enantiomers of chiral molecules like this compound is a critical aspect of its research and application, ensuring the isolation of the desired stereoisomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and powerful techniques for the enantioselective separation of amino acids.

For a non-proteinogenic amino acid such as this compound, direct and indirect methods can be employed.

Direct methods involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven successful in resolving the enantiomers of underivatized amino acids. sigmaaldrich.comnih.gov These CSPs are compatible with a range of mobile phases, including polar organic and aqueous organic mixtures, making them suitable for separating polar and ionic compounds like amino acids. sigmaaldrich.comsigmaaldrich.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion, which differ for each enantiomer, leading to different retention times. For instance, a study on various amino acids demonstrated that a single LC-MS-compatible mobile phase system with an Astec CHIROBIOTIC® T column could resolve most common amino acid enantiomers. sigmaaldrich.com

Indirect methods involve derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. While this adds a step to the analysis, it can be effective. mdpi.com However, direct analysis on a CSP is often preferred to avoid potential impurities and racemization during derivatization. sigmaaldrich.com

Gas chromatography also offers high-resolution separation of amino acid enantiomers, though it necessitates derivatization to increase the volatility of the amino acids. uni-tuebingen.dewiley.com Common derivatization involves the formation of N-trifluoroacetyl (TFA) amino acid esters. uni-tuebingen.denih.gov The resulting volatile derivatives are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val. uni-tuebingen.denih.gov This method is highly sensitive and can be used for the accurate determination of enantiomeric purity. uni-tuebingen.denih.gov

The choice of method depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Table 1: Potential Enantioselective Separation Methodologies for this compound

| Technique | Method Type | Stationary Phase/Reagent | Principle | Key Considerations |

| HPLC | Direct | Chiral Stationary Phase (e.g., Teicoplanin-based) | Differential interaction of enantiomers with the CSP. sigmaaldrich.comnih.gov | No derivatization required, LC-MS compatible. sigmaaldrich.com |

| HPLC | Indirect | Achiral Stationary Phase | Derivatization with a chiral reagent to form diastereomers. mdpi.com | Additional sample preparation step, potential for racemization. mdpi.com |

| GC | Direct | Chiral Stationary Phase (e.g., Chirasil-Val) | Separation of volatile, derivatized enantiomers. uni-tuebingen.denih.gov | Requires derivatization to increase volatility. uni-tuebingen.de |

Crystallographic Investigations for Structural Elucidation

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive proof of its structure and stereochemistry.

X-Ray Crystallography of the Compound and its Crystalline Derivatives

As of now, there are no publicly available X-ray crystal structures for this compound or its simple crystalline derivatives in major crystallographic databases. However, the principles of X-ray crystallography are well-established for determining the structures of amino acids.

The process would involve growing single crystals of the compound, which can be a challenging step. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org This would unambiguously confirm the absolute configuration at the chiral center (the alpha-carbon) as 'R' and reveal the preferred conformation of the flexible 7-methyloctyl side chain in the solid state.

The crystal structure would also provide valuable information on the intermolecular interactions, such as hydrogen bonding between the amino and carboxyl groups, and van der Waals interactions involving the hydrocarbon side chains, which govern the packing of the molecules in the crystal lattice.

Co-crystallization Studies with Binding Partners for Interaction Analysis

Co-crystallization is a powerful technique used to study the non-covalent interactions between a molecule of interest and a binding partner, known as a co-former. mdpi.comproquest.comnih.gov This approach can also be used to improve the physicochemical properties of a compound, such as its solubility and stability. mdpi.comproquest.comnih.govmdpi.com

For this compound, co-crystallization studies could provide significant insights into its interaction with other molecules. Amino acids are excellent candidates for co-crystal formation due to their ability to form hydrogen bonds and their zwitterionic nature, which can lead to strong interactions. mdpi.comproquest.comnih.govmdpi.com

Potential co-formers for this compound could include:

Other chiral molecules: Co-crystallization with another enantiomerically pure compound can be used for chiral resolution. mdpi.comnih.gov

Pharmaceutical ingredients: Forming co-crystals with active pharmaceutical ingredients (APIs) can alter their properties. mdpi.comproquest.comnih.govnih.gov Studies have shown that amino acids like L-proline can enhance the solubility and dissolution rate of poorly soluble drugs. mdpi.comproquest.comnih.gov

Metal ions: Amino acids can form coordination complexes with metal ions, and co-crystallization with metal salts like ZnCl2 has been explored for chiral selectivity. unibo.it

The resulting co-crystals can be analyzed by X-ray diffraction to reveal the specific intermolecular interactions, such as hydrogen bonds and salt bridges, between this compound and its binding partner. This information is crucial for understanding its recognition at a molecular level and for designing new materials with tailored properties.

Computational Chemistry and Bioinformatics in Research

Computational approaches are increasingly used in conjunction with experimental techniques to provide a deeper understanding of the structure, properties, and biological context of molecules like this compound.

Molecular Modeling and Dynamics Simulations for Structural Predictions and Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape and dynamic behavior of molecules. nih.govpnas.orgresearchgate.net For a flexible molecule like this compound, these methods can provide insights that are not easily accessible through experimental techniques alone.

Conformational Analysis: this compound possesses significant conformational flexibility due to the rotatable bonds in its long side chain. Molecular mechanics calculations can be used to identify low-energy conformations of the molecule in the gas phase or in solution.

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing a picture of its conformational fluctuations and its interactions with solvent molecules. nih.govpnas.org By simulating the molecule in a box of water molecules, for example, one can study how the hydrophobic side chain and the polar amino and carboxyl groups interact with the surrounding environment. This can help in understanding its solubility and aggregation properties.

Interaction with Biological Macromolecules: If this compound is being investigated as a ligand for a protein, molecular docking and MD simulations can be used to predict its binding mode and to estimate the binding affinity. These methods are crucial in structure-based drug design.

The accuracy of these computational models depends heavily on the quality of the force field used to describe the interactions between atoms. researchgate.net

Table 2: Applications of Molecular Modeling and Dynamics Simulations

| Technique | Application | Information Gained |

| Molecular Mechanics | Conformational Analysis | Identification of stable conformers, understanding of steric and electronic effects. |

| Molecular Dynamics | Dynamic Behavior | Conformational flexibility, interaction with solvent, aggregation propensity. nih.govpnas.org |

| Molecular Docking | Ligand-Receptor Interaction | Prediction of binding poses and estimation of binding affinity. |

Bioinformatic Reconstruction and Analysis of Metabolic Pathways

Bioinformatics tools and databases can be used to predict and analyze the metabolic pathways in which this compound might be involved. Given its structure as a branched-chain amino acid, its metabolism is likely to share similarities with that of other branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine, as well as with the metabolism of branched-chain fatty acids. researchgate.netmdpi.comnih.gov

The catabolism of BCAAs is initiated in extrahepatic tissues by branched-chain amino acid aminotransferases (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.comnih.govnih.gov The resulting products then enter the tricarboxylic acid (TCA) cycle. mdpi.com

A plausible metabolic pathway for this compound would likely involve an initial transamination reaction catalyzed by a BCAT enzyme to form the corresponding α-keto acid, (R)-7-methyl-2-oxooctanoic acid. This would be followed by oxidative decarboxylation catalyzed by the BCKD complex. The subsequent steps would likely mirror those of β-oxidation of fatty acids, leading to the eventual production of acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle.

Bioinformatic databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) can be searched for homologous enzymes and pathways that might act on this compound. genome.jp By analyzing genomic and transcriptomic data from organisms that may produce or metabolize this compound, it is possible to reconstruct its putative metabolic network. This information is valuable for understanding its biological role and for potential applications in metabolic engineering.

Academic and Biotechnological Applications of R 2 Amino 7 Methyloctanoic Acid

Role in Chiral Chemical Synthesis and Development

Chirality, or "handedness," is a critical property in the efficacy and safety of many pharmaceutical products. nih.gov The production of single-enantiomer compounds is therefore of paramount importance in the pharmaceutical industry. nih.gov (R)-2-Amino-7-methyloctanoic acid, as a chiral molecule, serves as a specialized building block in asymmetric synthesis.

The synthesis of enantiomerically pure amino acids is a cornerstone of modern pharmaceutical development. researchgate.net Non-canonical amino acids like this compound are utilized as synthons or intermediates for creating more complex, biologically active molecules. Its defined stereocenter and hydrocarbon side chain can be incorporated into drug candidates to optimize their binding to specific biological targets, such as enzymes or receptors. The branched iso-octyl side chain can influence the lipophilicity of a final compound, potentially improving its absorption and distribution characteristics within the body. While specific blockbuster drugs containing this exact molecule are not prominent in publicly available literature, its availability from specialty chemical suppliers indicates its role in research and development as a chiral precursor for novel therapeutic agents. smolecule.com

Biocatalytic processes, which use enzymes to carry out chemical transformations with high selectivity, are a common method for producing such chiral amino acids. nih.govmdpi.com These methods are favored for their efficiency and environmental friendliness compared to traditional chemical synthesis. mdpi.com

Table 1: Examples of Chiral Building Blocks in Pharmaceutical Synthesis

| Chiral Building Block | Therapeutic Area Application | Reference |

| (S)-β-hydroxyvaline | Key intermediate for Tigemonam (an orally active monobactam) | mdpi.com |

| (R)-2-Hydroxy-3,3-Dimethylbutanoic Acid | Intermediate for thrombin inhibitors (anticoagulants) | mdpi.com |

| (R)-3-Fluoro-4-[[hydroxy...]amino]benzoic acid | Retinoic acid receptor gamma-specific agonist (dermatology, oncology) | mdpi.com |

| This compound | Precursor for novel bioactive compounds | smolecule.com |

This table provides examples of how different chiral molecules are used in drug development. The application for this compound is based on its classification as a chiral building block.

Beyond pharmaceuticals, the unique properties of this compound lend themselves to applications in materials science and specialty chemicals. Its structure can be leveraged in the synthesis of polymers or other materials where specific side-chain characteristics are desired. For instance, it is being explored for its potential role in the production of specialized lubricants and other industrial chemicals where its branched structure could impart unique physical properties. smolecule.com The versatility of amino acids in chemical reactions, such as oxidation, reduction, and substitution, allows for their use as a scaffold to build a variety of functional molecules. smolecule.com

Applications in Peptide and Protein Engineering

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in biotechnology to create molecules with novel or enhanced functions.

Peptides often have therapeutic potential but are limited by poor stability against degradation by enzymes (proteolysis) and low bioavailability. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.govmdpi.com

The incorporation of a non-canonical amino acid like this compound is a key strategy in creating peptidomimetics. Its bulky, non-natural side chain can introduce conformational constraints on the peptide backbone. This can force the molecule into a specific three-dimensional shape that is optimal for binding to a biological target while also making it more resistant to proteases that would normally recognize and cleave standard peptide bonds. The N-alkylation of amino acids is one such powerful approach to improving the biological activity and stability of peptides. nih.gov

Advanced techniques in synthetic biology allow for the site-specific incorporation of non-canonical amino acids directly into proteins during ribosomal synthesis. nih.gov This process involves engineering the cellular machinery (such as transfer RNAs and their corresponding enzymes) to recognize a new codon and insert the desired non-canonical amino acid.

Incorporating this compound at a specific position in a protein allows researchers to probe structure-function relationships. For example, placing its unique side chain within an enzyme's active site could help elucidate the role of hydrophobic interactions in catalysis.

The integration of non-canonical amino acids can significantly enhance the properties of a protein. The introduction of N-methylated amino acids, for example, can contribute to the conformational stability of peptides. nih.gov The hydrophobic side chain of this compound could be used to strengthen the hydrophobic core of a protein, thereby increasing its thermal stability. This is particularly valuable for industrial enzymes that need to function under harsh process conditions or for therapeutic proteins that require a longer shelf-life.

Table 2: General Strategies for Protein Enhancement with Non-Canonical Amino Acids

| Enhancement Strategy | Mechanism | Potential Effect of this compound |

| Increased Stability | Introduction of bulky/hydrophobic groups to strengthen the protein core. | The iso-octyl side chain could enhance hydrophobic packing, increasing thermal stability. |

| Altered Activity | Modification of active site geometry or substrate-binding pocket. | Introduction into a binding site could alter substrate specificity or catalytic efficiency. |

| Protease Resistance | Steric hindrance from non-natural side chains prevents protease recognition. | The unique side chain can block access for degradative enzymes, increasing in vivo half-life. |

| Novel Functionality | Introduction of chemical groups not found in nature. | Can serve as an anchor point for attaching other molecules, like fluorophores or drugs. |

Development of Biochemical Probes and Research Tools

The distinct structure of this compound makes it a compelling candidate for the development of specialized biochemical probes and research tools. Its utility in elucidating complex biological processes is an active area of investigation.

Utilization in Enzyme Active Site Mapping and Ligand Binding Studies

This compound and its derivatives hold promise for the detailed investigation of enzyme active sites and the dynamics of ligand-enzyme interactions. The stereochemistry of this amino acid can be leveraged to probe the three-dimensional architecture of enzyme binding pockets. Research on esters derived from 2-amino-7-methyloctanoic acid has indicated a distinct preference for specific configurations during enzymatic reactions, suggesting that while the configuration of interacting molecules can influence reaction rates, the impact on the energetics of catalysis may be less pronounced. smolecule.com This characteristic is particularly useful for mapping the spatial constraints of an active site and understanding the stereochemical preferences of enzymes.

By systematically modifying the structure of this compound and studying its interaction with a target enzyme, researchers can gain insights into the specific residues and forces that govern substrate recognition and binding. This approach can be instrumental in the rational design of enzyme inhibitors or the engineering of enzymes with novel functionalities.

Design of Molecular Sensors and Biosensors for Research Applications

The development of sensitive and selective molecular sensors and biosensors is crucial for advancing biomedical and environmental research. Amino acids and their derivatives are increasingly being integrated into biosensor platforms as biological recognition elements. researchgate.netmdpi.com These amino acid-based biosensors can be designed to detect a wide array of analytes with high specificity. nih.gov

While direct applications of this compound in biosensors are not yet extensively documented, its unique structure presents several possibilities. It could be immobilized on transducer surfaces to create novel electrochemical or optical biosensors. researchgate.net The chiral nature of the molecule could be exploited for the development of sensors capable of distinguishing between enantiomers, which is of significant importance in the pharmaceutical industry. Furthermore, by incorporating this amino acid into synthetic peptides, its specific binding properties could be tailored for the detection of particular proteins or other biomolecules. rsc.org The engineering of microbial biosensors using specific amino acid-responsive transcriptional regulators also represents a promising avenue for creating whole-cell biosensors for targeted applications. nih.gov

Table 1: Examples of Amino Acid-Based Biosensors and Their Applications

| Amino Acid/Derivative Used | Sensor Type | Analyte Detected | Application Area |

| L-amino acid oxidase | Amperometric | Total L-amino acids | Clinical diagnostics, Food quality |

| D-amino acid oxidase | Amperometric | D-amino acids | Food safety, Neurological research |

| Poly(amino acids) | Electrochemical/Optical | Various food contaminants | Food safety |

| Engineered TyrR protein | Whole-cell (E. coli) | Phenylalanine, Tyrosine | Metabolic engineering |

Exploration in Agricultural and Plant Science Research

The potential of non-proteinogenic amino acids to modulate plant growth and defense responses is a burgeoning area of agricultural research. This compound, as a member of this class of compounds, is being explored for its capacity to enhance crop resilience and productivity.

Investigation as a Plant Elicitor for Inducing Stress Resistance

Plants have evolved sophisticated defense mechanisms to cope with a variety of environmental stresses, both biotic and abiotic. One strategy to enhance plant resilience is the application of elicitors, which are compounds that trigger these innate defense responses. Non-proteinogenic amino acids (NPAAs) have emerged as a promising class of plant elicitors. nih.govfrontiersin.orgfrontiersin.org

While direct studies on this compound as a plant elicitor are limited, research on other NPAAs provides a strong rationale for its investigation in this role. For instance, β-aminobutyric acid (BABA) is a well-known elicitor that primes plants for enhanced resistance to a broad spectrum of pathogens and abiotic stresses. Similarly, γ-aminobutyric acid (GABA) accumulation in plants is associated with increased tolerance to stresses like drought and salinity. frontiersin.org The structural similarity of this compound to these known elicitors suggests it could have similar functions in activating plant defense pathways, potentially leading to the development of novel, environmentally friendly crop protection agents.

Role in Plant Metabolism and Defense Mechanisms

The involvement of NPAAs in plant primary and secondary metabolism is multifaceted. frontiersin.orgfrontiersin.org They can act as signaling molecules, nitrogen storage compounds, or direct defense compounds against herbivores and pathogens. nih.govmdpi.com The accumulation of specific NPAAs is often a hallmark of the plant's response to stress. nih.gov

The potential role of this compound in plant metabolism and defense is an area ripe for exploration. As a non-proteinogenic amino acid, it is not incorporated into proteins and may therefore be available to participate in other metabolic pathways. mdpi.com It could potentially modulate the biosynthesis of other defense-related compounds or interfere with the metabolism of invading pathogens. Understanding the metabolic fate of this compound in plants and its impact on endogenous signaling pathways, such as those involving salicylic (B10762653) acid or jasmonic acid, will be crucial in elucidating its full potential in enhancing plant fitness.

Table 2: Examples of Non-Proteinogenic Amino Acids and Their Roles in Plant Stress Response

| Non-Proteinogenic Amino Acid | Type of Stress | Effect on Plant |

| β-Aminobutyric acid (BABA) | Biotic (pathogens), Abiotic (drought, salinity) | Primes for enhanced defense response |

| γ-Aminobutyric acid (GABA) | Abiotic (drought, salinity, heat) | Accumulates to mitigate stress effects |

| Pipecolic acid | Biotic (pathogens) | Acts as a signal for systemic acquired resistance |

| Ornithine | Abiotic (salinity) | Precursor for proline, an osmoprotectant |

Q & A

Q. What are the optimal synthetic routes for producing (R)-2-Amino-7-methyloctanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution. For example, chiral catalysts like Ru-BINAP complexes enable stereocontrol during hydrogenation . Characterization of enantiomeric excess (ee) should employ chiral HPLC or polarimetry, with detailed protocols for solvent systems and column specifications (e.g., Chiralpak IA) .

-

Key Considerations :

-

Purification via recrystallization or flash chromatography to remove diastereomers.

-

Validation of purity using -NMR and mass spectrometry.

Table 1: Comparison of Synthesis Methods

Method Catalyst/Enzyme Yield (%) Enantiomeric Excess (ee) Reference Technique Asymmetric Hydrogenation Ru-BINAP 85 ≥98% Chiral HPLC Enzymatic Resolution Lipase PS-C 72 95% Polarimetry

Q. Which analytical techniques are most reliable for assessing the chemical purity and structural identity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- LC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : - and -NMR to confirm methyl group positioning and stereochemistry .

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate content .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in peptide modification and biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Synthesize peptides incorporating both (R)- and (S)-enantiomers.

- Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Assess metabolic stability via liver microsome assays to evaluate methyl group effects on proteolytic resistance .

- Data Interpretation : Use molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with target interactions .

Q. How can researchers address contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Apply systematic solubility profiling:

- Test solubility in buffered aqueous solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C .

- Use dynamic light scattering (DLS) to detect aggregation in polar solvents.

- Contradiction Analysis : Cross-validate data with independent labs and publish raw datasets to enhance reproducibility .

Q. What strategies mitigate enantiomeric instability during long-term storage of this compound?

- Methodological Answer :

- Store under inert atmosphere (argon) at -20°C in amber vials to prevent racemization .

- Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic chiral analysis .

- Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to reduce hydrolytic degradation .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict logP, bioavailability, and blood-brain barrier permeability .

- Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility in physiological conditions .

- Validate predictions with in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models .

Guidance for Experimental Design

- Data Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental workflows .

- Statistical Rigor : Predefine sample sizes using power analysis and report effect sizes with 95% confidence intervals to avoid overreliance on p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.